molecular formula C16H16N2O B8640861 4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one

4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one

Cat. No.: B8640861
M. Wt: 252.31 g/mol
InChI Key: AMVDWUDYBCDLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isoindolinone core, which is a bicyclic structure containing a lactam ring fused to a benzene ring, with an amino group and a dimethylphenyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one typically involves the reaction of 2,3-dimethylbenzylamine with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The mixture is heated to reflux, allowing the formation of the isoindolinone core through a cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and precise temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindolinone derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of isoindolinone.

    Reduction: Reduced isoindolinone derivatives.

    Substitution: N-substituted isoindolinone derivatives.

Scientific Research Applications

4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isoindolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.

    4-Aminoantipyrine: Used as an analgesic and antipyretic agent.

    2-Amino-3-methylbenzoic acid: Utilized in the synthesis of dyes and pigments.

Uniqueness

4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one stands out due to its unique isoindolinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C16H16N2O/c1-10-5-3-8-15(11(10)2)18-9-13-12(16(18)19)6-4-7-14(13)17/h3-8H,9,17H2,1-2H3

InChI Key

AMVDWUDYBCDLKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CC3=C(C2=O)C=CC=C3N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7 (0.110 g ) in 15 mL methanol was added 10% Pd/C (0.020 g) under nitrogen atmosphere. Hydrogen was applied to the mixture at 1 atmosphere for 2 h. The mixture was filtered and concentrated in vacuo to obtain the product. NMR (300 MHz, CDCl3) δ 7.41 (1H, d, J=6 Hz), 7.33 (1H, t, J=6 Hz), 7.18 (1H, s), 7.16 (1H, d, J=2 Hz), 7.10 (1H, t, J=4 Hz), 6.69 (1H, d, J=6 Hz), 4.54 (2H, s), 3.75 (2H, b), 2.33 (3H, s), 2.12 (3H, s).
Name
7
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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